molecular formula C10H14ClNO3 B8035010 3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride

3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B8035010
M. Wt: 231.67 g/mol
InChI Key: NAQKULGGADQVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl. It is a derivative of beta-alanine and features a methoxybenzyl group attached to the amino acid backbone.

Preparation Methods

The synthesis of 3-amino-2-(2-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Chemical Reactions Analysis

3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-(2-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

When compared to similar compounds, 3-amino-2-(2-methoxyphenyl)propanoic acid hydrochloride stands out due to its unique structural features:

    Similar Compounds: Compounds such as 3-methoxy-L-phenylalanine and 2-methoxyhydrocinnamic acid share structural similarities but differ in their functional groups and reactivity.

Properties

IUPAC Name

3-amino-2-(2-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-9-5-3-2-4-7(9)8(6-11)10(12)13;/h2-5,8H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQKULGGADQVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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